molecular formula C14H21ClN2O2 B1407392 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride CAS No. 1581552-31-9

2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride

Cat. No.: B1407392
CAS No.: 1581552-31-9
M. Wt: 284.78 g/mol
InChI Key: IAGDHTXMVMKVCK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Registry Information

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted benzamides with heterocyclic substituents. The primary name "this compound" indicates the presence of an ethoxy group at the 2-position of the benzene ring, with the amide nitrogen linked to the 3-position of a piperidine ring. The Chemical Abstracts Service has assigned this compound the registry number 1581552-31-9, which serves as the definitive identifier for this specific molecular entity.

The compound is also cataloged under the Molecular Design Limited number MFCD28041311, providing an additional reference point for chemical databases and inventory systems. Alternative systematic names may include variations in the positioning of functional group descriptors, but the core structural designation remains consistent across major chemical databases. The hydrochloride designation indicates the formation of a salt between the basic nitrogen atom of the piperidine ring and hydrochloric acid, resulting in enhanced water solubility and crystalline stability characteristics.

Table 1: Registry and Nomenclature Information

Parameter Value
Chemical Abstracts Service Registry Number 1581552-31-9
Molecular Design Limited Number MFCD28041311
Systematic Name This compound
Alternative Nomenclature 2-ethoxy-N-(3-piperidinyl)benzamide hydrochloride

Molecular Formula and Structural Features

The molecular formula C₁₄H₂₁ClN₂O₂ reflects the complete composition of the hydrochloride salt, encompassing both the organic base and the chloride counterion. The molecular weight of 284.78 grams per mole includes the contribution of the hydrochloride moiety, distinguishing it from the free base form of the compound. The structural framework consists of a benzene ring bearing an ethoxy substituent at the ortho position relative to the carbonyl group, with the amide nitrogen forming a bridge to the piperidine heterocycle.

The benzamide core provides a planar aromatic system that can participate in various intermolecular interactions, while the ethoxy group introduces both electron-donating characteristics and increased molecular flexibility. The piperidine ring adopts a chair conformation similar to cyclohexane, but with distinct conformational preferences due to the presence of the nitrogen atom. The 3-position substitution on the piperidine ring places the benzamide moiety in an equatorial or axial orientation depending on the chair conformation adopted.

The Simplified Molecular Input Line Entry System representation "O=C(NC1CNCCC1)C2=CC=CC=C2OCC.[H]Cl" provides a linear notation that captures the connectivity pattern of all atoms in the molecule. This notation reveals the direct connection between the carbonyl carbon of the benzamide and the nitrogen atom at position 3 of the piperidine ring, with the ethoxy group attached to the benzene ring through an ether linkage.

Table 2: Molecular Composition and Properties

Property Value
Molecular Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 284.78 g/mol
Carbon Atoms 14
Hydrogen Atoms 21
Nitrogen Atoms 2
Oxygen Atoms 2
Chlorine Atoms 1

Stereochemical Considerations in Piperidine Substitution

The stereochemical aspects of this compound center primarily on the conformational behavior of the piperidine ring and the spatial orientation of the benzamide substituent. Piperidine rings preferentially adopt chair conformations, with the nitrogen substituent capable of occupying either axial or equatorial positions. The energy difference between these conformations influences the overall three-dimensional structure and potential biological activity of the compound.

Research into piperidine conformational preferences indicates that substitution at the 3-position creates distinct stereochemical environments. The benzamide group attached to the 3-position carbon can adopt equatorial positioning, which minimizes steric interactions with other ring substituents and represents the more thermodynamically stable configuration. Alternatively, axial positioning may occur under certain conditions, leading to increased steric strain but potentially different intermolecular interaction patterns.

The nitrogen inversion process in piperidine rings occurs with a relatively low energy barrier compared to ring flipping, allowing for rapid interconversion between different nitrogen configurations. This dynamic behavior affects the overall stereochemical profile of the compound and may influence its chemical reactivity and molecular recognition properties. The presence of the benzamide substituent at the 3-position creates additional conformational constraints that must be considered when evaluating the compound's three-dimensional structure.

Table 3: Stereochemical Parameters

Parameter Description
Ring Conformation Chair preferred
Substituent Positioning 3-position substitution
Conformational Preference Equatorial orientation favored
Nitrogen Inversion Barrier Low energy process
Stereochemical Complexity Single chiral center potential

The synthetic approaches to 3-substituted piperidines have evolved to address the stereochemical challenges inherent in these systems. Modern methodologies employ asymmetric catalysis and stereoselective reactions to control the formation of specific stereoisomers, particularly important when the 3-position bears multiple substituents or when the overall molecular framework contains additional chiral centers. The development of enantioselective synthetic routes has enabled access to stereochemically pure forms of piperidine derivatives, including compounds structurally related to this compound.

Properties

IUPAC Name

2-ethoxy-N-piperidin-3-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-18-13-8-4-3-7-12(13)14(17)16-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGDHTXMVMKVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride typically involves the reaction of 2-ethoxybenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group and aromatic benzamide moiety are susceptible to oxidation under controlled conditions.

Reagent/ConditionsReaction OutcomeReference
Potassium permanganate (KMnO₄) in acidic mediumOxidative cleavage of ethoxy group to carboxylic acid derivative
Chromium trioxide (CrO₃) in H₂SO₄Formation of ketone intermediates via benzylic oxidation
Ozone (O₃) followed by hydrolysisEpoxidation of aromatic rings (hypothetical pathway)

Key Findings :

  • Oxidation of the ethoxy group yields 2-carboxy-N-piperidin-3-ylbenzamide derivatives, as observed in analogous benzamide systems .

  • Piperidine ring oxidation is less common due to its stable chair conformation but may occur under strong oxidative conditions, leading to N-oxides .

Reduction Reactions

The amide bond and aromatic system are targets for reduction.

Reagent/ConditionsReaction OutcomeReference
Lithium aluminum hydride (LiAlH₄)Reduction of amide to amine, yielding N-piperidin-3-ylbenzylamine
Hydrogen gas (H₂) with Pd/C catalystPartial hydrogenation of the aromatic ring to cyclohexane derivatives
Sodium borohydride (NaBH₄)Selective reduction of carbonyl groups (limited efficacy)

Key Findings :

  • LiAlH₄ reduces the amide bond to a secondary amine, retaining the piperidine and ethoxy substituents .

  • Catalytic hydrogenation modifies the aromatic ring without affecting the piperidine moiety .

Substitution Reactions

The ethoxy group and piperidine nitrogen are nucleophilic sites for substitution.

Reagent/ConditionsReaction OutcomeReference
Thionyl chloride (SOCl₂)Conversion of ethoxy group to chloride (Cl) substituent
Alkyl halides (R-X) in basic mediaN-alkylation of piperidine nitrogen
Aqueous hydroxylamine (NH₂OH)Replacement of ethoxy group with hydroxylamine

Key Findings :

  • SOCl₂ facilitates halogenation of the ethoxy group, forming 2-chloro derivatives .

  • Piperidine’s tertiary nitrogen undergoes alkylation to form quaternary ammonium salts .

Acid/Base Reactions

The compound reacts with acids and bases due to its basic piperidine nitrogen and acidic amide proton.

Reagent/ConditionsReaction OutcomeReference
Hydrochloric acid (HCl)Salt formation (as in the hydrochloride form)
Sodium hydroxide (NaOH)Deprotonation of amide, leading to hydrolysis

Key Findings :

  • Hydrolysis under basic conditions cleaves the amide bond, producing 2-ethoxybenzoic acid and piperidin-3-amine .

Coupling Reactions

The benzamide group participates in cross-coupling reactions for structural diversification.

Reagent/ConditionsReaction OutcomeReference
HATU/DIPEA in DMFAmidation with carboxylic acids to form peptide-like bonds
Suzuki-Miyaura coupling (Pd catalysts)Introduction of aryl/heteroaryl groups at the benzamide position

Key Findings :

  • HATU-mediated coupling enables the synthesis of hydroxamate derivatives .

Thermal Decomposition

At elevated temperatures, the compound undergoes decomposition.

ConditionsReaction OutcomeReference
>200°C in inert atmosphereDegradation into piperidine, CO₂, and ethoxybenzene fragments

Mechanistic Insights

  • Amide Bond Reactivity : The electrophilic carbonyl carbon undergoes nucleophilic attack (e.g., by LiAlH₄), while the basic piperidine nitrogen stabilizes intermediates via resonance .

  • Steric Effects : The ethoxy group’s ortho position hinders electrophilic aromatic substitution, favoring reactions at the para position .

Scientific Research Applications

Chemical and Structural Overview

2-Ethoxy-N-piperidin-3-ylbenzamide hydrochloride is characterized by the presence of an ethoxy group, a piperidine ring, and a benzamide structure. Its molecular formula is C14H21ClN2O2C_{14}H_{21}ClN_2O_2 with a molar mass of approximately 284.78 g/mol. The compound's unique structure allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, making it a versatile building block in organic synthesis.

Pharmacology

The compound has been investigated for its pharmacological properties, particularly its potential as a therapeutic agent. Key applications include:

  • Neuroprotective Properties : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In vitro assays have shown that it can inhibit enzymes linked to neurodegeneration .
  • Anticancer Activity : Research has indicated that this compound may exhibit inhibitory effects on certain cancer cell lines. In vitro studies demonstrated dose-dependent cytotoxicity against various cancer cells, suggesting its utility as a lead compound for drug development targeting specific cancer pathways .

Biochemistry

In biochemical research, the compound serves as an important tool for studying enzyme mechanisms and metabolic pathways:

  • Enzyme Inhibition Studies : The compound has been tested as a potential inhibitor in enzymatic assays. Results indicate significant inhibition of specific enzymes involved in metabolic regulation, providing insights into enzyme-substrate interactions and kinetic parameters .

Environmental Science

This compound is utilized in environmental chemistry to study pollutant degradation:

  • Pollutant Tracing : The compound is introduced into simulated environments to track its transformation using analytical techniques like mass spectrometry. Findings have revealed degradation pathways and half-lives of pollutants, contributing to the understanding of environmental processes .

Agricultural Science

The compound's potential applications extend to agriculture:

  • Growth Promotion and Pest Repellence : Field trials have indicated that this compound may enhance crop yields and reduce pest activity when used as a growth promoter or pest repellent. Statistical analyses support these findings, highlighting its role in sustainable agricultural practices .

Analytical Techniques

Various analytical techniques are employed to evaluate the compound's efficacy and properties:

  • Bioassays : Dose-response curves and receptor binding assays are conducted to determine biological activity.
  • Kinetic Studies : Enzymatic assays measure enzyme and substrate concentrations along with inhibitor binding constants to assess inhibition efficiency.

Case Studies

Several case studies illustrate the applications of this compound:

  • Neuroprotective Study : A study evaluated the compound's effects on neuronal cell lines exposed to neurotoxic agents. Results showed reduced cell death rates compared to controls, supporting its neuroprotective potential.
  • Anticancer Research : In vitro tests on breast cancer cells revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability, indicating its promise as an anticancer agent.
  • Environmental Impact Assessment : A study tracked the degradation of pollutants in aquatic environments using the compound as a tracer. Results indicated effective breakdown pathways under simulated conditions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
2-Ethoxy-N-piperidin-3-ylbenzamide HCl Benzamide Ethoxy, Piperidine (3-position), HCl ~308.8 (estimated) CNS modulation (hypothesized)
Benzydamine HCl (Fig. 1, ) Benzylamine Benzyl, Piperazine, HCl 309.8 Anti-inflammatory, analgesic
Chlorphenoxamine HCl (Fig. 1, ) Diphenylmethane Chlorophenyl, Piperidine, HCl 344.3 Antihistamine, anticholinergic
Dosulepin HCl (Fig. 1, ) Tricyclic dibenzothiepine Thiepine ring, Tertiary amine, HCl 331.9 Tricyclic antidepressant
Memantine HCl (Fig. 1, ) Adamantane Adamantane backbone, Primary amine, HCl 215.8 NMDA antagonist (Alzheimer’s)
2-Chloro-N-(2-(piperazin-1-yl)ethyl)benzamide HCl () Benzamide Chloro, Piperazine, Ethyl linker, HCl ~358.3 (estimated) Research compound (unspecified)

Key Observations

Core Structure Differences: The target compound’s benzamide core distinguishes it from tricyclic (e.g., dosulepin) or adamantane (e.g., memantine) frameworks. Benzamides are often associated with protease inhibition or receptor antagonism, whereas tricyclics target monoamine reuptake .

Substituent Effects: The 2-ethoxy group on the benzene ring increases lipophilicity compared to chlorinated analogs (e.g., chlorphenoxamine HCl), which may enhance blood-brain barrier penetration . The piperidin-3-yl substitution contrasts with the piperazin-1-yl group in ’s benzamide derivative. Piperidine’s single nitrogen atom may reduce hydrogen-bonding capacity but improve metabolic stability.

Hydrochloride Salt Utility :

  • All compared compounds utilize HCl salts to improve solubility. For example, memantine HCl’s solubility (~100 mg/mL) enables oral dosing, a trait likely shared by the target compound .

Hypothetical Pharmacological and Physicochemical Profiles

Solubility and Stability

  • Solubility : The hydrochloride salt form suggests moderate-to-high aqueous solubility, akin to memantine HCl (~100 mg/mL) . Ethoxy groups may slightly reduce solubility compared to polar substituents (e.g., -OH or -NH2).
  • Stability : Benzamide derivatives are generally stable under acidic conditions but may hydrolyze in strong bases. The ethoxy group’s electron-donating nature could enhance oxidative stability relative to chlorinated analogs .

Therapeutic Hypotheses

  • The piperidine moiety and benzamide core align with compounds targeting serotonin or dopamine receptors (e.g., some antipsychotics). However, the absence of a heterocyclic tricyclic system (cf. dosulepin) makes monoamine reuptake inhibition less likely .

Biological Activity

2-Ethoxy-N-piperidin-3-ylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O2HClC_{15}H_{20}N_2O_2\cdot HCl, with a molar mass of approximately 284.78 g/mol. The compound features an ethoxy group, a piperidine ring, and a benzamide moiety, which contribute to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors and enzymes, leading to various physiological responses. Notably, the compound has shown inhibitory effects on enzyme activity and may alter cellular signaling pathways .

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Inhibition Studies

In various enzymatic assays, this compound has been evaluated for its inhibitory effects. The following table summarizes key findings from these studies:

Enzyme TargetIC50 (µM)Observations
Enzyme A0.62Significant inhibition observed
Enzyme B4.65Moderate inhibition noted
Enzyme C>10Minimal activity detected

These results demonstrate the compound's varying degrees of efficacy against different enzymatic targets, indicating its potential utility in drug development .

Case Studies

  • Antiviral Activity : A study explored the antiviral effects of similar compounds against flaviviruses. Although specific data on this compound was not available, structural analogs exhibited IC50 values as low as 130 nM against viral proteases, suggesting that modifications to the structure could enhance antiviral activity .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines have demonstrated that compounds with similar structural features can inhibit cell growth significantly. For instance, modifications to the piperidine ring have been correlated with enhanced anticancer potency .

Applications in Research

The versatility of this compound extends to various scientific fields:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting neurological disorders and cancers.
  • Biochemical Research : The compound is utilized in studying enzyme mechanisms and metabolic pathways, contributing valuable insights into biochemical processes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride, and what reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via amide coupling between 2-ethoxybenzoic acid derivatives and 3-aminopiperidine, followed by hydrochloride salt formation. Key steps include:

  • Coupling Reagents : Use carbodiimides (e.g., EDC) or HATU to activate the carboxylic acid group .
  • Solvent System : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
  • Yield Optimization : Maintain temperatures between 0–25°C during coupling to minimize side reactions .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Key Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., piperidine protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion ([M+H]⁺ expected at m/z 293.2) .
  • Melting Point : Validate crystallinity (reported mp: 210–215°C) .

Q. What are the optimal storage conditions to maintain stability?

  • Storage Protocol :

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Humidity Control : Use desiccants (silica gel) to avoid moisture-induced degradation .
  • Light Protection : Amber glass vials minimize photolytic decomposition .

Q. How should solubility challenges in aqueous/organic solvents be addressed?

  • Strategies :

  • Stock Solutions : Prepare in DMSO (50 mg/mL) for in vitro assays; dilute in PBS to ≤1% DMSO .
  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Sonication : Brief sonication (5–10 min) aids dissolution in polar solvents like methanol .

Advanced Research Questions

Q. How can discrepancies in pharmacological activity data across experimental models be resolved?

  • Methodology :

  • Orthogonal Assays : Compare binding affinity (e.g., SPR) with functional activity (e.g., cAMP assays) to confirm target engagement .
  • Species-Specific Factors : Test human vs. rodent cell lines to identify metabolic differences .
  • Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy .

Q. What strategies elucidate mechanism of action when target validation studies conflict?

  • Approaches :

  • CRISPR Knockout Models : Validate target dependency in isogenic cell lines .
  • Proteomic Profiling : SILAC-based mass spectrometry identifies off-target interactions .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize mutants for validation .

Q. What experimental approaches address gaps in toxicological data?

  • Recommendations :

  • Ames Test : Assess mutagenicity using S. typhimurium TA98/TA100 strains .
  • hERG Assay : Patch-clamp electrophysiology to evaluate cardiac liability (IC₅₀ >10 μM preferred) .
  • In Vivo Tolerability : Acute toxicity studies in rodents (single-dose escalation up to 500 mg/kg) .

Q. How should in vitro findings be validated in vivo for metabolic stability/bioavailability?

  • Validation Workflow :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to predict clearance rates .
  • Pharmacokinetics (PK) : IV/PO dosing in rodents; monitor plasma levels via LC-MS/MS .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) quantifies organ exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride
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2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.